molecular formula C11H13FO3 B8642500 Ethyl 4-(2-fluoroethoxy)benzoate

Ethyl 4-(2-fluoroethoxy)benzoate

Cat. No. B8642500
M. Wt: 212.22 g/mol
InChI Key: CCCFWYGKNRMIHC-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A mixture of commercially available ethyl 4-hydroxybenzoate (2.500 g; 15.04 mmol), K2CO3 (4.158 g; 30.08 mmol), and 1-fluoro-2-iodoethane (2.617 g; 15.04 mmol) in anh. DMF (30 ml) was heated to 70° C., under nitrogen, for 2.5 h. After cooling to rt, Et2O (100 ml) and water (50 ml) were added. The separated organic layer was further washed with water (2×50 ml), dried over anh. MgSO4, filtered, concentrated to dryness under reduced pressure, and the residue was further dried under HV affording ethyl 4-(2-fluoroethoxy)benzoate as a colorless solid. LC-MS (conditions D): tR=0.96 min.; no ionisation.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.158 g
Type
reactant
Reaction Step One
Quantity
2.617 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[F:19][CH2:20][CH2:21]I.CCOCC>CN(C=O)C.O>[F:19][CH2:20][CH2:21][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
4.158 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.617 g
Type
reactant
Smiles
FCCI
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
WASH
Type
WASH
Details
The separated organic layer was further washed with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was further dried under HV

Outcomes

Product
Name
Type
product
Smiles
FCCOC1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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